BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for
Rebaudioside | in Food Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rebaudioside |

Cat. No.: B3027040

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside I (Reb 1) is a minor steviol glycoside naturally found in the leaves of the Stevia
rebaudiana Bertoni plant. As a high-intensity, zero-calorie sweetener, it presents a promising
alternative to sugar and other artificial sweeteners in a variety of food and beverage
applications. These application notes provide detailed information on the properties, sensory
profile, and use of Reb I in food formulations, along with experimental protocols for its
evaluation. Reb | has been determined to be Generally Recognized as Safe (GRAS) for use as
a general-purpose sweetener in foods by the U.S. Food and Drug Administration (FDA)[1].

Physicochemical Properties

Rebaudioside | is a diterpene glycoside with a steviol backbone, characterized by the
presence of five glucose units.[1] Like other steviol glycosides, Reb | is heat-stable and pH-
stable, making it suitable for a wide range of food processing conditions[2].

Solubility

The solubility of steviol glycosides is influenced by the solvent, temperature, and the presence
of other solutes. While specific quantitative data for Rebaudioside I is limited, data for other
steviol glycosides like Rebaudioside A can provide valuable insights. Rebaudioside A has been
reported to be poorly soluble in both water and ethanol alone, but solvent mixtures and
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increased temperatures can significantly enhance its solubility[3][4]. For instance, a highly
soluble form of Rebaudioside A has been developed with a solubility of about 25 grams per 100
grams of water at 24°C[5]. It can be inferred that Reb | would exhibit similar solubility
characteristics.

Table 1: Solubility of Steviol Glycosides (Rebaudioside A as a proxy for Rebaudioside I)

Solvent Temperature (°C) Solubility (g/L)
Water 25 ~1.3[4]

Ethanol 25 Low[3]
Ethanol:Water (30:70) 5 146.6
Ethanol:Water (30:70) 50 >400
Ethanol:Water (70:30) 5 95.9
Ethanol:Water (70:30) 50 214.9

Data for Rebaudioside A from a study on the solubility of stevioside and rebaudioside A. This
data is used as a proxy due to the limited availability of specific data for Rebaudioside I.

Stability

Steviol glycosides are generally stable under a wide range of processing and storage
conditions. Studies on stevioside and Rebaudioside A have shown good stability in carbonated
beverages during long-term storage[6][7]. They are also stable to heat treatment, with
significant degradation only observed at temperatures exceeding 140°C[2]. The stability of
steviol glycosides can be affected by pH, with greater degradation observed under strongly
acidic conditions (pH < 2)[2].

Sensory Properties

The sensory profile of steviol glycosides is a critical factor in their application. While specific
sensory data for Rebaudioside | is not as abundant as for other rebaudiosides, it is generally
characterized as having a clean, sweet taste with reduced bitterness and licorice aftertaste
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compared to stevioside and Rebaudioside A[8]. The sweetness intensity of steviol glycosides is

concentration-dependent.

Table 2: Comparative Sensory Profile of Major Steviol Glycosides

) ) Relative Sweetnhess . ) Key Sensory
Steviol Glycoside Bitterness Profile .
to Sucrose Attributes
o Significant bitter ) )
Stevioside 250-300x Lingering sweetness
aftertaste[8]
o Less bitter than Clean sweet taste,
Rebaudioside A 300-400x o ) )
stevioside[8] slight bitterness
o ) Low bitterness[9][10] Sugar-like taste,
Rebaudioside D High _
[11] creamy, milky[10]
] Cleanest sweet taste,
o ) Very low bitterness[9] o
Rebaudioside M High minimal aftertaste[9]

[10][11]

[10][11]

Rebaudioside |

High (inferred)

Low (inferred)

Expected to have a
favorable taste profile
with reduced off-

notes.

Application in Food Formulations

Rebaudioside I can be utilized in a wide array of food and beverage products, including:

» Beverages: Carbonated soft drinks, juices, flavored waters, and teas.

o Dairy Products: Yogurt, ice cream, and flavored milk.

o Bakery Products: Cakes, cookies, and muffins.

» Confectionery: Candies, chocolates, and chewing gum.

o Tabletop Sweeteners: As a standalone sweetener or in blends.
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Experimental Protocols

Protocol 1: Sensory Evaluation of Rebaudioside | in a
Beverage Model

Objective: To determine the sensory profile and sweetness intensity of Rebaudioside I in a
model beverage system compared to sucrose and other steviol glycosides.

Materials:
o Rebaudioside | (=95% purity)
e Sucrose (analytical grade)
o Other steviol glycosides for comparison (e.g., Reb A, Reb D, Reb M)
« Citric acid
e Sodium citrate
» Deionized water
e Sensory evaluation booths
o Computerized sensory data collection system
Methodology:
e Panelist Selection and Training:
o Recruit 10-12 panelists with prior experience in sensory evaluation of sweeteners.

o Train panelists on the specific attributes to be evaluated: sweetness intensity, bitterness,
licorice aftertaste, and overall liking.

o Familiarize panelists with the rating scale (e.g., a 15-cm line scale anchored with "not
sweet" to "extremely sweet").

e Sample Preparation:
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o Prepare a base beverage solution (e.g., 0.1% citric acid and 0.05% sodium citrate in
deionized water, pH 3.2).

o Prepare a series of sucrose solutions in the base beverage (e.g., 2%, 4%, 6%, 8%, 10%
w/v) to serve as sweetness references.

o Prepare solutions of Rebaudioside | and other steviol glycosides in the base beverage at
concentrations determined to be equi-sweet to a target sucrose concentration (e.g., 8%
sucrose). Preliminary testing may be required to determine these concentrations.

e Sensory Evaluation Procedure:

o Conduct the evaluation in individual sensory booths under controlled lighting and
temperature.

o Present samples monadically in a randomized order, with each sample coded with a three-
digit number.

o Instruct panelists to rinse their mouths with deionized water between samples.

o Ask panelists to rate the intensity of sweetness, bitterness, and licorice aftertaste for each
sample on the provided scale.

o Collect data using a computerized sensory data collection system.
» Data Analysis:

o Analyze the data using Analysis of Variance (ANOVA) to determine significant differences
between samples for each attribute.

o Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ from each other.

Protocol 2: Stability Testing of Rebaudioside | in a
Carbonated Beverage

Objective: To evaluate the stability of Rebaudioside I in a carbonated beverage under
accelerated storage conditions.
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Materials:

Rebaudioside | (=95% purity)

o Carbonated water

o Citric acid

e Sodium benzoate (preservative)

» Flavoring agents (optional)

o Glass bottles with screw caps

e Environmental chamber

e High-Performance Liquid Chromatography (HPLC) system

Methodology:

e Beverage Formulation:

o Prepare a model carbonated beverage by dissolving citric acid, sodium benzoate, and
Rebaudioside | in carbonated water. A typical formulation might be:

» Rebaudioside I: 0.05% (w/v)

= Citric acid: 0.15% (w/v)

» Sodium benzoate: 0.02% (w/v)

o Fill the beverage into glass bottles, leaving minimal headspace, and seal tightly.

» Storage Conditions:

o Store the bottled beverages in an environmental chamber at an accelerated temperature
(e.g., 35°C).

o Include a control set of samples stored at a lower temperature (e.g., 4°C).

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Sampling and Analysis:
o Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, and 12 weeks).
o Degas the samples before analysis.

o Quantify the concentration of Rebaudioside | in each sample using a validated HPLC
method (see Protocol 3).

e Data Analysis:
o Plot the concentration of Rebaudioside | as a function of storage time.

o Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the
degradation rate constant.

Protocol 3: Quantification of Rebaudioside | by High-
Performance Liquid Chromatography (HPLC)

Objective: To develop and validate an HPLC method for the quantification of Rebaudioside I in
food matrices.

Materials:

Rebaudioside | standard (=98% purity)

Acetonitrile (HPLC grade)

Water (HPLC grade)

Phosphoric acid (or other suitable buffer components)

HPLC system with a UV detector

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 pm)

Methodology:
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o Chromatographic Conditions:

Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 10 mM sodium
phosphate buffer, pH 2.6) is commonly used. A typical gradient might start at 30%
acetonitrile and increase to 80% over 15-20 minutes.[12]

Flow Rate: 1.0 mL/min.
Column Temperature: 40°C.

Detection Wavelength: 210 nm.

o Standard Preparation:

o

o

Prepare a stock solution of Rebaudioside I (e.g., 1000 pg/mL) in the mobile phase.

Prepare a series of calibration standards by diluting the stock solution to concentrations
ranging from 10 to 500 pg/mL.

e Sample Preparation:

Liguid Samples (e.g., beverages): Degas and filter through a 0.45 um syringe filter. Dilute
with the mobile phase if necessary.

Solid Samples (e.g., baked goods): Homogenize a known weight of the sample. Extract
with a suitable solvent (e.g., ethanol:water mixture) using sonication or shaking. Centrifuge
and filter the extract. A solid-phase extraction (SPE) cleanup step may be necessary for
complex matrices.

e Analysis and Quantification:

o

[¢]

[¢]

Inject the standards and samples into the HPLC system.

Construct a calibration curve by plotting the peak area of the Rebaudioside | standard
against its concentration.

Determine the concentration of Rebaudioside I in the samples by comparing their peak
areas to the calibration curve.
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Signaling Pathways and Experimental Workflows
Sweet Taste Perception Pathway

The sweet taste of steviol glycosides is primarily mediated by the TIR2/T1R3 G-protein
coupled receptor on the surface of taste receptor cells in the taste buds.

Click to download full resolution via product page

Caption: Sweet taste signaling pathway for Rebaudioside I.

Experimental Workflow for Food Application
Development

The following workflow outlines the key steps for incorporating and evaluating Rebaudioside |
in a new food product.
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Start: Define Product Concept
and Target Sweetness

Develop Base Formulation
(without sweetener)

Incorporate Rebaudioside |
(determine dosage)

Analytical Testing
(Quantify Reb I)

Sensory Evaluation
(vs. Control)

Stability Testing

Feedback (Accelerated Shelf-life)

Degradation Data

Formulation Optimization
(Based on feedback)

Final Product Formulation Further Refinements

Consumer Acceptance Testing

Positive Results

End: Product Launch

Click to download full resolution via product page

Caption: Experimental workflow for developing a food product with Rebaudioside I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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